molecular formula C9H8FIN2 B2905130 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile CAS No. 1402390-57-1

2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile

Cat. No. B2905130
CAS RN: 1402390-57-1
M. Wt: 290.08
InChI Key: RRPNRVURZJQEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a fluorine atom at the 3-position and an iodine atom at the 4-position. Additionally, there is a 2-methylpropanenitrile group attached to the 2-position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the electronegativity of the halogen atoms (fluorine and iodine) and the presence of the nitrile group. The pyridine ring is aromatic and planar, which could also influence the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the halogen atoms and the nitrile group could affect properties like polarity, boiling point, melting point, and solubility .

Scientific Research Applications

Chemical Functionalization and Synthesis

2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile plays a critical role in chemical functionalization and synthesis. The efficient functionalization of fluoro and pyridinyl compounds, such as in the synthesis of cognition enhancer drug candidates, utilizes similar structures (Pesti et al., 2000). This demonstrates the compound's relevance in the development of pharmaceutical agents.

Imaging and Diagnostic Applications

Compounds structurally related to 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile have applications in medical imaging. For example, derivatives like 123I-FP-CIT are used in SPECT imaging to assess binding to monoamine transporters, which may reflect serotonin transporter binding, providing insights into brain function and neurodegenerative diseases (Koopman et al., 2012).

Photophysical Studies

The photophysical properties of related fluoro and pyridinyl compounds have been studied, such as the dual fluorescence and multiexponential decay observed in some fluoro-substituted acridinium derivatives. This research is valuable for the development of new fluorescent materials and sensors (Pereira & Gehlen, 2006).

Drug Development

Studies on fluoropyridines and their derivatives, which are structurally akin to 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile, contribute significantly to drug development. The synthesis of polyfunctionalized piperidone oxime ethers with fluoro-substituents has shown potential cytotoxicity against human cervical carcinoma cells, indicating the compound's potential in cancer research (Parthiban et al., 2011).

Material Science and Organic Electronics

In material science and organic electronics, fluoro and pyridinyl derivatives are used in the development of polymer light-emitting diodes. For instance, green-emitting Ir(III) complexes with ligands structurally related to 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile have been synthesized, showcasing their application in fine-tuning the emission spectra of organic light-emitting devices (Cho et al., 2010).

Future Directions

The future research directions for this compound would depend on its potential applications. It could be interesting to study its reactivity, potential uses in synthesis, or possible biological activity .

properties

IUPAC Name

2-(3-fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIN2/c1-9(2,5-12)8-7(10)6(11)3-4-13-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPNRVURZJQEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=CC(=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile

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